molecular formula C12H13N5O3 B10915491 3-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid

3-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B10915491
M. Wt: 275.26 g/mol
InChI Key: SBUNEDIZWAUANW-UHFFFAOYSA-N
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Description

3-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a pyrazole ring and a pyrimidine moiety, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4,6-dimethyl-2-aminopyrimidine with a suitable carboxylic acid derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. The optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles, such as halides, amines, or thiols; reactions often require the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

3-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to the understanding of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-mercaptopyrimidine: A related pyrimidine derivative with similar structural features but different functional groups.

    Ethyl 5-{[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-pyrazole-4-carboxylate: Another pyrazole derivative with comparable chemical properties.

Uniqueness

3-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID stands out due to its specific combination of a pyrazole ring and a pyrimidine moiety, which imparts unique reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C12H13N5O3/c1-6-4-7(2)14-12(13-6)15-10(18)9-8(11(19)20)5-17(3)16-9/h4-5H,1-3H3,(H,19,20)(H,13,14,15,18)

InChI Key

SBUNEDIZWAUANW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=NN(C=C2C(=O)O)C)C

Origin of Product

United States

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